
5-ethoxy-N-methyl-2-nitroaniline
Overview
Description
5-Ethoxy-N-methyl-2-nitroaniline: is an organic compound with the molecular formula C9H12N2O3 It is characterized by the presence of an ethoxy group, a nitro group, and a methylated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethoxy-N-methyl-2-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation and etherification. A common synthetic route includes:
Nitration: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Alkylation: The nitroaniline is then subjected to alkylation using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group.
Etherification: Finally, the ethoxy group is introduced by reacting the methylated nitroaniline with ethyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 5-ethoxy-N-methyl-2-nitroaniline can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed:
Reduction: 5-ethoxy-N-methyl-2-aminoaniline.
Oxidation: 5-ethoxy-N-methyl-2-nitrobenzoic acid.
Scientific Research Applications
Organic Synthesis
5-Ethoxy-N-methyl-2-nitroaniline serves as a precursor for synthesizing various biologically active compounds. Its structure allows for further modifications that can lead to new derivatives with enhanced properties. For example, it has been used in the synthesis of N-(5-ethoxy-2-nitrophenyl)acetamide, which shows potential in pharmaceutical applications.
The nitro group present in this compound is crucial for its biological activity. Nitro compounds are known for their antimicrobial properties, acting against various pathogens through mechanisms that involve reduction to reactive intermediates that can damage cellular components . Research has indicated that nitro derivatives can be effective against resistant strains of bacteria, making them valuable in developing new antibiotics .
Pharmaceutical Development
The compound is being explored for its potential use in drug development, particularly as an antimicrobial agent. Its structural characteristics allow it to interact with biological systems effectively, which can lead to the development of new treatments for infections caused by resistant microorganisms .
Materials Science
In materials science, this compound is investigated for its properties that may contribute to the development of new materials with specific functionalities, such as enhanced thermal stability or unique optical properties . The compound's reactivity can also be harnessed to create novel polymers or coatings.
Case Study 1: Antimicrobial Activity
A study focused on synthesizing nitro derivatives similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Candida species. The researchers identified that modifications in the nitro group could enhance efficacy against these pathogens, highlighting the importance of structural variations in drug design .
Case Study 2: Drug Resistance
Research examining the efficacy of nitro compounds against multi-drug resistant Mycobacterium tuberculosis found that derivatives with specific substitutions exhibited promising results. The presence of a nitro group was essential for maintaining activity against resistant strains, suggesting that compounds like this compound could be pivotal in developing new treatments for tuberculosis .
Summary Table of Applications
Application Area | Description |
---|---|
Organic Synthesis | Precursor for synthesizing biologically active compounds |
Biological Activity | Exhibits antimicrobial properties against various pathogens |
Pharmaceutical Development | Potential use in creating new antibiotics and treatments for resistant infections |
Materials Science | Investigated for contributions to new materials with enhanced properties |
Mechanism of Action
The mechanism of action of 5-ethoxy-N-methyl-2-nitroaniline involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
2-Methyl-5-nitroaniline: Similar structure but lacks the ethoxy group.
5-Ethoxy-2-nitroaniline: Similar structure but lacks the methyl group.
N-Methyl-2-nitroaniline: Similar structure but lacks the ethoxy group.
Uniqueness: 5-Ethoxy-N-methyl-2-nitroaniline is unique due to the presence of both the ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that can be leveraged in various applications, making it a valuable compound in research and industry.
Biological Activity
5-Ethoxy-N-methyl-2-nitroaniline is a compound of significant interest in the fields of chemistry and biology due to its potential applications as an intermediate in organic synthesis and its biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of 210.23 g/mol. The compound features an ethoxy group, a methyl group, and a nitro group attached to an aniline ring, which influences its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activity. For instance, studies have shown that nitroanilines can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents. The mechanism often involves the reduction of the nitro group to form reactive intermediates that interact with bacterial cellular components, leading to cell death.
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells. The proposed mechanism includes the inhibition of specific enzymes involved in cell proliferation and survival pathways, such as topoisomerases or kinases.
The biological activity of this compound is largely attributed to its ability to undergo metabolic transformations within biological systems. The nitro group can be reduced to form amino derivatives, which may interact with various biomolecules:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Reduction processes can lead to the generation of ROS, contributing to oxidative stress in cells.
Case Studies
- Ames Test for Mutagenicity :
-
Antimicrobial Efficacy :
- In a comparative study on various nitroanilines, this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
-
Cell Viability Assays :
- In vitro assays conducted on cancer cell lines revealed that concentrations above 20 µM led to a significant reduction in cell viability, suggesting a dose-dependent effect on cancerous cells.
Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive/negative bacteria | |
Anticancer | Induces apoptosis in cancer cell lines | |
Mutagenicity | Positive results in Ames test |
Mechanism Insights
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibits key metabolic enzymes |
ROS Generation | Induces oxidative stress via metabolic reduction |
Properties
IUPAC Name |
5-ethoxy-N-methyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-7-4-5-9(11(12)13)8(6-7)10-2/h4-6,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVXPEJCGCNAKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279698 | |
Record name | Benzenamine, 5-ethoxy-N-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201279698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1437794-71-2 | |
Record name | Benzenamine, 5-ethoxy-N-methyl-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 5-ethoxy-N-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201279698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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